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Compound of Interest

Compound Name: Kdoam-25

CAS No.: 2230731-99-2

Cat. No.: B15587756

Get Quote

For researchers in oncology, epigenetics, and drug development, the selection of appropriate

chemical probes is paramount for elucidating the function of the KDM5 family of histone lysine

demethylases. This guide provides an objective comparison of two widely used KDM5

inhibitors, Kdoam-25 and KDM5-C70, to aid in the selection of the optimal compound for in

vitro studies. The information presented is a compilation of publicly available experimental data.

The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are critical epigenetic

regulators that remove methyl groups from histone H3 lysine 4 (H3K4), particularly the di- and

tri-methylated states (H3K4me2/3).[1] These histone marks are generally associated with

active gene transcription, and dysregulation of KDM5 activity has been implicated in various

cancers, making them attractive therapeutic targets.[1]

Chemical Structures and Formulations
Kdoam-25 is a potent and highly selective inhibitor of the KDM5 family, featuring a

carboxamide moiety.[1] In contrast, KDM5-C70 is an ethyl ester prodrug of KDM5-C49.[1][2]

This design enhances cell permeability, and once inside the cell, KDM5-C70 is hydrolyzed by
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cellular esterases into its active acid form, KDM5-C49.[1] It is noteworthy that Kdoam-25 is an

amide analog of KDM5-C70's active metabolite.[1]

Efficacy: A Quantitative Comparison
The following tables summarize the in vitro biochemical potency and cellular efficacy of

Kdoam-25 and KDM5-C70 against the KDM5 isoforms. It is crucial to note that the data for

each compound are derived from different studies and experimental conditions, which may

affect direct comparability.[1]

Table 1: Biochemical Inhibitory Potency (IC50)

Compound KDM5A (nM) KDM5B (nM) KDM5C (nM) KDM5D (nM)

Kdoam-25 71[3][4] 19[3][4] 69[3][4] 69[3][4]

KDM5-C49*

Potent, in the

nanomolar range

for KDM5A,

KDM5B, and

KDM5C[5]

Potent, in the

nanomolar range

for KDM5A,

KDM5B, and

KDM5C[5]

Potent, in the

nanomolar range

for KDM5A,

KDM5B, and

KDM5C[5]

-

*Note: The IC50 values for KDM5-C70 are for its active metabolite, KDM5-C49, after in-cell

hydrolysis.[1]

Table 2: Cellular Efficacy
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Compound
Cell Line
(Cancer
Type)

Assay IC50/EC50 Effect Reference

Kdoam-25

MM.1S

(Multiple

Myeloma)

Cell Viability ~30 µM

Reduced cell

viability after

5-7 days.[1]

[3]

[1][3]

HeLa

(Cervical

Cancer)

H3K4me3

Demethylatio

n

~50 µM

Increased

H3K4me3

levels.[1][6]

[1][6]

OMM1-R

(Uveal

Melanoma)

Cell Viability

Not specified

(robust

inhibition)

Inhibited

viability and

colony

formation.[1]

[7]

[1][7]

KDM5-C70

MM.1S

(Multiple

Myeloma)

Cell Viability /

Proliferation
~20 µM

Antiproliferati

ve effects

after 7 days.

[1][8]

[1][8]

MCF7, MDA-

MB-231

(Breast

Cancer)

Global

H3K4me3

levels

1-10 µM

Significantly

increased

H3K4me3

levels.[1][2]

[1][2]

Selectivity Profile
Kdoam-25 has demonstrated high selectivity for the KDM5 subfamily. It showed no significant

inhibition of other 2-OG oxygenases at concentrations up to 4.8 µM and no off-target activity

against a panel of 55 receptors and enzymes at 10 µM.[6] KDM5-C70, as a pan-KDM5

inhibitor, also exhibits selectivity for the KDM5 family over other histone demethylases like the

KDM4 and KDM6 families.[1]

Signaling Pathways and Cellular Effects
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Both Kdoam-25 and KDM5-C70 function by inhibiting the demethylase activity of KDM5

enzymes, leading to an increase in global and gene-specific H3K4me3 levels. This, in turn,

affects gene expression and various cellular processes.[1] KDM5B, a primary target of both

inhibitors, is implicated in several cancer-related signaling pathways, including:

PI3K/AKT Signaling: KDM5B can activate the PI3K/AKT pathway, and its inhibition can

disrupt this signaling cascade.[1]

Cell Cycle Regulation: Inhibition of KDM5B can lead to cell cycle arrest. For instance,

Kdoam-25 treatment in MM1S cells results in a G1 cell-cycle arrest.[3][9]

Below is a diagram illustrating the central role of KDM5B in these pathways and the point of

intervention for inhibitors like Kdoam-25 and KDM5-C70.
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Western Blot Workflow for H3K4me3 Analysis

1. Cell Treatment with
Kdoam-25 or KDM5-C70

2. Cell Lysis and
Histone Extraction

3. SDS-PAGE

4. Protein Transfer
to Membrane

5. Blocking

6. Primary Antibody Incubation
(anti-H3K4me3, anti-H3)

7. Secondary Antibody Incubation

8. Signal Detection

9. Data Analysis
(Quantification)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15587756?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/pdf/A_Comparative_Guide_to_KDM5_Demethylase_Inhibitors_KDOAM_25_versus_KDM5_C70.pdf
https://www.xcessbio.com/products/m60192
https://www.medchemexpress.com/KDOAM-25.html
https://file.medchemexpress.com/batch_PDF/HY-102047/KDOAM-25-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4958579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4958579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5361737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5361737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5361737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9534647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9534647/
https://www.medchemexpress.com/kdm5-c70.html
https://www.researchgate.net/figure/KDOAM-25-Inhibits-KDM5-Activity-in-Cells-A-Half-maximal-effective-concentration-curves_fig2_314200340
https://www.benchchem.com/product/b15587756/docs#a-comparative-guide-for-in-vitro-studies-kdoam-25-versus-kdm5-c70
https://www.benchchem.com/product/b15587756/docs#a-comparative-guide-for-in-vitro-studies-kdoam-25-versus-kdm5-c70
https://www.benchchem.com/product/b15587756/docs#a-comparative-guide-for-in-vitro-studies-kdoam-25-versus-kdm5-c70
https://www.benchchem.com/product/b15587756/docs#a-comparative-guide-for-in-vitro-studies-kdoam-25-versus-kdm5-c70
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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